![molecular formula C19H22N2O3 B7507900 N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide, also known as DCMC, is a compound that has been extensively studied for its potential use in scientific research. DCMC belongs to the class of compounds known as chromenones, which are known to exhibit a wide range of pharmacological activities.
Wirkmechanismus
The mechanism of action of N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase, as well as the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to bind to the serotonin receptor 5-HT1A, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects. This compound has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, this compound has been shown to enhance the activity of the neurotransmitter acetylcholine, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide in lab experiments is its wide range of pharmacological activities. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, as well as potential applications in the treatment of Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may limit its bioavailability and effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide. One area of research is the development of more effective synthesis methods for this compound, which may improve its bioavailability and effectiveness in lab experiments. Another area of research is the investigation of this compound's potential applications in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective therapeutic interventions.
Synthesemethoden
The synthesis of N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide involves the condensation of 4-chloro-7-hydroxycoumarin with dicyclopropylmethylamine, followed by acetylation of the resulting intermediate with acetic anhydride. The final product is obtained as a white crystalline solid with a melting point of 190-192 °C.
Wissenschaftliche Forschungsanwendungen
N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide has been extensively studied for its potential use in scientific research. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine.
Eigenschaften
IUPAC Name |
N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-11(22)21-15-6-7-16-14(8-18(23)24-17(16)9-15)10-20-19(12-2-3-12)13-4-5-13/h6-9,12-13,19-20H,2-5,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEGKAIPEFHQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CNC(C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

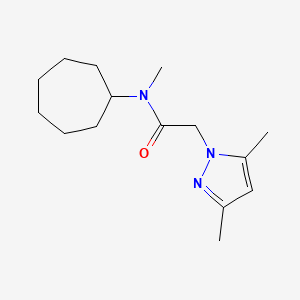
![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)
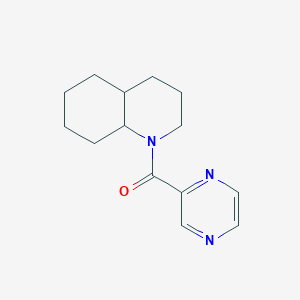
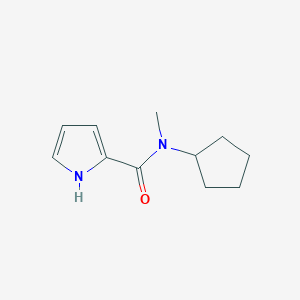
![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)

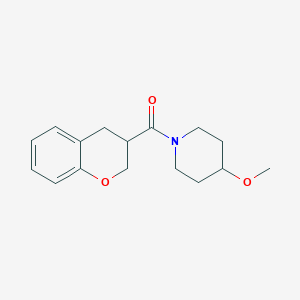
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507873.png)
![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
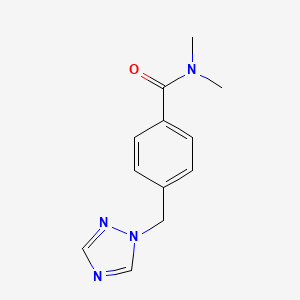
![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclobutanecarboxamide](/img/structure/B7507902.png)

